



Application Notes and Protocols for M8891 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

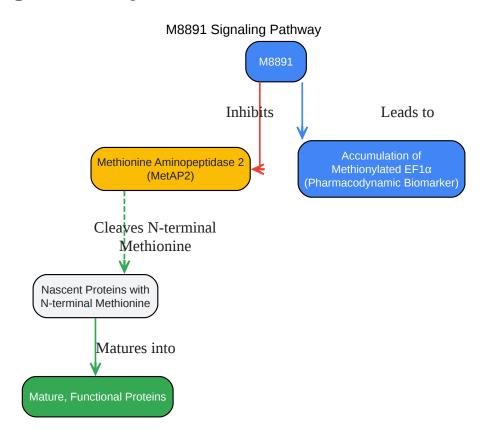
M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and endothelial cell proliferation.[1][2] [3] Inhibition of MetAP2 by M8891 leads to anti-angiogenic and anti-neoplastic effects, making it a promising candidate for cancer therapy.[1][4][5] M8891 is orally bioavailable and has demonstrated anti-tumor activity in various preclinical animal models.[2][6][7] This document provides detailed application notes and protocols for the use of M8891 in animal models, based on available preclinical data.

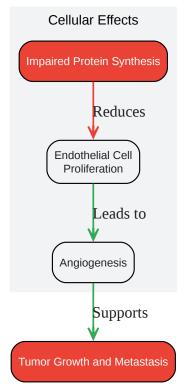
Mechanism of Action

M8891 exerts its anti-tumor effects by inhibiting the enzymatic activity of MetAP2.[1] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[3][5][7] By inhibiting MetAP2, M8891 disrupts protein synthesis, which in turn suppresses the proliferation of endothelial cells.[1] This anti-proliferative effect on endothelial cells inhibits angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1][4] A key pharmacodynamic biomarker of M8891 activity is the accumulation of unprocessed, methionylated substrates of MetAP2, such as elongation factor 1-alpha-1 (Met-EF1α).[2][3][5]



Signaling Pathway





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Caption: Mechanism of action of M8891, a MetAP2 inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data for M8891 from preclinical studies.

Table 1: In Vitro Activity of M8891

Parameter	Value	Cell Line/Target	Reference
MetAP-2 IC50	54 nM	Human MetAP-2	[6]
MetAP-2 Ki	4.33 nM	Human MetAP-2	[6]
MetAP-1 IC50	>10 μM	Human MetAP-1	[6]
HUVEC Proliferation	20 nM	Human Umbilical Vein Endothelial Cells	[6]

Table 2: In Vivo Pharmacokinetic Parameters of M8891

Species	Dose (IV)	Clearance (CL)	Volume of Distribution (Vss)	Oral Bioavailabil ity (F)	Reference
Rat, Dog, Monkey	0.2 mg/kg	~0.03-0.4 L/h/kg	~0.23-1.3 L/kg	~40-80%	[6]

Table 3: Preclinical Efficacy of M8891 in Animal Models



Animal Model	Tumor Type	M8891 Dose and Schedule	Outcome	Reference
Female CD-1 nude mice	Human U87-MG glioblastoma	20 mg/kg, p.o., once a day for 14 days	Strong tumor growth inhibition	[6]
CD1 nu/nu mice	Caki-1 renal cell carcinoma xenograft	10, 25, or 100 mg/kg, p.o., daily for 6 weeks	Significant tumor growth inhibition	[8]
VEGFR2-luc mice	Matrigel plug angiogenesis assay	5, 10, 20 mg/kg, p.o., daily for 14 days	Significant reduction in angiogenesis	[3]
Patient-Derived Xenografts (PDX)	Various solid tumors	Not specified	Statistically significant antitumor activity in 6 of 10 models	[3]
Patient-Derived Xenografts (PDX)	Renal cell carcinoma	Not specified (in combination with sunitinib)	Strong and durable antitumor activity	[5][7]

Experimental Protocols General Guidelines for In Vivo Studies

- Animal Housing and Care: Animals should be housed in a specific pathogen-free (SPF)
 environment with controlled temperature, humidity, and a 12-hour light/dark cycle. All
 procedures should be performed in accordance with institutional animal care and use
 committee (IACUC) guidelines.
- Drug Formulation: For oral administration, M8891 can be formulated in a vehicle such as
 0.25% Methocel in MilliQ water.[8] For intravenous administration, a solution of 40% PEG200
 in water has been used.[8] Another oral formulation involves dissolving M8891 in DMSO and
 then diluting with 20% SBE-β-CD in saline or corn oil.[6] The final formulation should be
 prepared fresh daily.



Protocol 1: Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **M8891** in a subcutaneous xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice, CD-1 nude mice)[6][9]
- Human tumor cell line (e.g., U87-MG glioblastoma, Caki-1 renal carcinoma)[6][8]
- Matrigel (optional, for some cell lines)
- M8891
- Vehicle for M8891 formulation
- Calipers for tumor measurement
- · Syringes and needles for cell implantation and drug administration

Procedure:

- Cell Culture: Culture the selected human tumor cell line according to standard protocols.
- Tumor Cell Implantation:
 - Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel.
 - Subcutaneously inject the cell suspension (typically 1×10^6 to 1×10^7 cells) into the flank of each mouse.[9]
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.



- Randomization and Treatment:
 - When tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).[3][8]
 - Administer M8891 orally at the desired dose (e.g., 10, 25, or 100 mg/kg) and schedule (e.g., daily).[8]
 - Administer the vehicle to the control group using the same schedule and route.
- Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.[9]
- · Endpoint and Tissue Collection:
 - The study can be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
 - At the endpoint, euthanize the animals and collect tumors and other tissues (e.g., plasma)
 for pharmacodynamic (e.g., Met-EF1α levels) and pharmacokinetic analysis.[8]

Protocol 2: Angiogenesis Matrigel Plug Assay

This protocol is used to evaluate the anti-angiogenic activity of M8891 in vivo.[3]

Materials:

- VEGFR2-luc transgenic mice (or other suitable strain)[3]
- Matrigel
- M8891
- Vehicle for M8891 formulation
- Luciferin for in vivo imaging

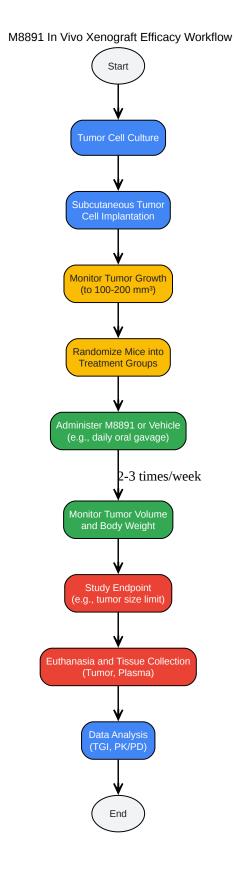


Procedure:

- Matrigel Implantation: Subcutaneously implant Matrigel plugs into the mice.
- Treatment:
 - One day after implantation, begin treatment with M8891 (e.g., 5, 10, 20 mg/kg, daily, p.o.)
 or vehicle.[3]
 - A positive control, such as an anti-VEGF antibody, can be included.[3]
- In Vivo Imaging:
 - After the treatment period (e.g., 14 days), administer luciferin to the mice.[3]
 - Quantify bioluminescence from the Matrigel plugs using an in vivo imaging system.
- Endpoint and Analysis:
 - Euthanize the animals and excise the Matrigel plugs for visual inspection and further analysis if needed.
 - Compare the bioluminescence signal between the treatment and control groups to assess the inhibition of angiogenesis.

Experimental Workflow Diagram





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Caption: Workflow for a typical in vivo xenograft study with M8891.



Conclusion

M8891 is a promising anti-cancer agent with a well-defined mechanism of action targeting MetAP2. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing M8891 in preclinical animal models. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and endpoints, is crucial for obtaining robust and reproducible results. Further studies, particularly in combination with other anti-cancer agents, are warranted to fully elucidate the therapeutic potential of M8891.[4][7]

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